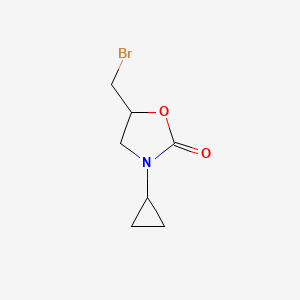
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a heterocyclic compound that contains a quinoxalinone core with a thioxo group at the 3-position
Mécanisme D'action
Target of Action
3-Mercaptoquinoxalin-2-ol, also known as 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- or 3-sulfanylidene-1,4-dihydroquinoxalin-2-one, is a derivative of quinoxaline . Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their multifunctional properties . They interact with their targets and induce changes that lead to their observed effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
Quinoxaline derivatives have been reported to show inhibition activity on certain bacteria and fungi , suggesting that 3-Mercaptoquinoxalin-2-ol may have similar effects.
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally influence the action of chemical compounds .
Méthodes De Préparation
The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- typically involves the reaction of thiosemicarbazide with 1,2-diaminobenzene. This reaction can be carried out under solvent-free conditions using microwave irradiation, which provides a good yield of the desired product . Another method involves the condensation of the intermediate product with prop-2-ynyl bromide in the presence of sodium methoxide .
Analyse Des Réactions Chimiques
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Applications De Recherche Scientifique
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparaison Avec Des Composés Similaires
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- can be compared with other similar compounds such as:
1,2,4-Triazine Derivatives: These compounds also contain a thioxo group and exhibit similar biological activities.
Benzotriazine Derivatives: These compounds share a similar core structure and are known for their pharmacological properties. The uniqueness of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-sulfanylidene-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWCNKKQBVUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2883323.png)
![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)
![2,2,2-trifluoro-N-[2-(1H-indol-6-yl)ethyl]acetamide](/img/structure/B2883327.png)

![3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2883332.png)
![N-{[4-butyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2883333.png)




![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)
